1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose
CAS No.: 13322-87-7
Cat. No.: VC20987845
Molecular Formula: C13H22O6
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13322-87-7 |
|---|---|
| Molecular Formula | C13H22O6 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | (1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |
| Standard InChI | InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |
| Standard InChI Key | GWIJXRQWFMLKAN-RNWYCLNJSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |
| SMILES | COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
| Canonical SMILES | COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a modified sugar molecule derived from alpha-D-glucofuranose, featuring a cyclohexylidene protecting group at positions 1 and 2, and a methoxy group at position 3. This particular pattern of substitution creates a distinct chemical entity with specific reactivity patterns that make it valuable in synthetic organic chemistry.
Chemical Structure Information
The compound's structure can be described using several chemical identifiers, summarized in the following table:
The structural features that define this compound include:
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A five-membered furanose ring structure derived from glucose
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A cyclohexylidene protecting group forming a spirocyclic acetal at positions 1 and 2
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A methoxy substituent at position 3
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Free hydroxyl groups at positions 5 and 6, forming a 1,2-diol moiety
These distinct structural elements contribute to the compound's chemical behavior and reactivity profile, making it particularly useful in selective synthetic transformations.
Physical and Chemical Properties
Physical Characteristics
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose typically appears as a white crystalline powder or in chunk form . Its key physical properties are summarized below:
The compound's crystalline nature and moderate melting point make it relatively easy to handle and store under standard laboratory conditions. Its positive optical rotation confirms its specific stereochemical configuration at multiple chiral centers.
Chemical Reactivity
The chemical behavior of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is largely determined by its protecting group pattern and available reactive sites. Key aspects of its reactivity include:
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Stability under neutral conditions but susceptibility to hydrolysis under acidic or basic conditions
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The cyclohexylidene acetal group at positions 1 and 2 serves as a protecting group that can be selectively removed under specific conditions
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The methoxy group at position 3 provides steric hindrance and modifies the reactivity of neighboring groups
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The free hydroxyl groups at positions 5 and 6 remain available for selective chemical modifications
This selective protection pattern makes the compound valuable for controlled transformations in multi-step synthetic sequences, particularly when regioselective modifications of carbohydrates are required.
Applications in Research and Synthesis
Role in Organic Synthesis
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose serves several important functions in synthetic organic chemistry:
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As a building block for more complex carbohydrate derivatives with specific stereochemical configurations
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As an intermediate in the synthesis of biologically active compounds
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For studying regioselective and stereoselective transformations in carbohydrate chemistry
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As a model compound for developing new synthetic methodologies
The pattern of protection groups makes it particularly useful when selective modifications at positions 5 and 6 are required, while positions 1, 2, and 3 remain protected.
Related Compounds and Comparative Analysis
Understanding the properties and applications of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose benefits from examining related compounds. A structurally similar compound is 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose , which features additional protection at positions 5 and 6.
The different protection patterns result in distinct reactivity profiles, making each compound suitable for different synthetic applications. The derivative with free hydroxyl groups at positions 5 and 6 (our target compound) allows for further functionalization at these positions.
Relevance in Carbohydrate Chemistry Research
In the broader context of carbohydrate chemistry, compounds like 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose are important for:
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Developing selective chemical transformations
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Understanding structure-reactivity relationships in sugar derivatives
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Creating libraries of modified carbohydrates for biological testing
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Providing protected intermediates for oligosaccharide synthesis
The specific pattern of protection and modification in this compound creates a unique reactivity profile that can be exploited for regio- and stereoselective transformations, which are crucial in complex carbohydrate synthesis.
The compound is generally regarded as a specialty research chemical and should be handled according to standard laboratory safety practices for organic compounds.
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